molecular formula C6H7N3O3S B13271027 2-Sulfamoylpyridine-4-carboxamide

2-Sulfamoylpyridine-4-carboxamide

Cat. No.: B13271027
M. Wt: 201.21 g/mol
InChI Key: JJMBXSVLOPTMTG-UHFFFAOYSA-N
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Description

2-Sulfamoylpyridine-4-carboxamide is a chemical compound with the molecular formula C₆H₇N₃O₃S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfamoylpyridine-4-carboxamide typically involves the reaction of pyridine derivatives with sulfonamide groups. One common method includes the amidation of pyridine-4-carboxylic acid with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the same chemical reactions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Sulfamoylpyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Sulfamoylpyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Sulfamoylpyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in the treatment of tuberculosis, the compound acts as a prodrug that is activated intracellularly by the hydrolytic action of enzymes such as AmiC. This activation releases the active moiety, pyridine-2-carboxylic acid, which inhibits the growth of Mycobacterium tuberculosis by inducing autophagy and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfamoylpyridine-4-carboxamide is unique due to its combination of a pyridine ring with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in other similar compounds .

Properties

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

2-sulfamoylpyridine-4-carboxamide

InChI

InChI=1S/C6H7N3O3S/c7-6(10)4-1-2-9-5(3-4)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12)

InChI Key

JJMBXSVLOPTMTG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)N)S(=O)(=O)N

Origin of Product

United States

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